molecular formula C12H9BrN2O3 B13454072 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B13454072
M. Wt: 309.11 g/mol
InChI Key: NYAHBHXCWHIMQY-UHFFFAOYSA-N
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Description

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a compound that belongs to the class of isoindolinone derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-1-oxoisoindoline and pyrrolidine-2,5-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper salts.

    Industrial Production: For large-scale production, the process may be optimized to improve yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The bromo group in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anticancer properties.

    Thalidomide: An older compound with sedative and immunomodulatory effects, but with a history of causing birth defects.

    Pomalidomide: Another thalidomide derivative with potent anticancer activity.

    Isoindolinone Derivatives: A broader class of compounds with diverse biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-(5-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H9BrN2O3/c13-7-2-1-6-5-15(12(18)8(6)3-7)9-4-10(16)14-11(9)17/h1-3,9H,4-5H2,(H,14,16,17)

InChI Key

NYAHBHXCWHIMQY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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